molecular formula C5H5ClN2O B1422663 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1247049-92-8

5-Chloro-3-cyclopropyl-1,2,4-oxadiazole

Cat. No. B1422663
M. Wt: 144.56 g/mol
InChI Key: AKPDCLPMFJYLLY-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H7ClN2O . It is a part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole is characterized by a five-membered heterocyclic ring system. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

5-Chloro-3-cyclopropyl-1,2,4-oxadiazole has a molecular weight of 144.56 . It is shipped with an ice pack and is in liquid form .

Scientific Research Applications

Apoptosis Induction and Anticancer Potential The research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. These compounds, including 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have demonstrated good activity against various cancer cell lines, particularly in breast and colorectal cancers. Structure-activity relationship (SAR) studies have led to the identification of derivatives with in vivo anticancer activity, indicating their potential as anticancer agents. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein, which underscores the utility of chemical genetics in discovering potential anticancer agents and their molecular targets (Zhang et al., 2005).

Insecticidal Activities Novel 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, including derivatives with 5-chloro-3-cyclopropyl-1,2,4-oxadiazole, have been synthesized and evaluated for their insecticidal activities against armyworms. These compounds highlight the potential of 1,2,4-oxadiazoles in developing new insecticidal agents, providing a basis for further exploration in pest control strategies (Shi et al., 2000).

Antibacterial and Anti-inflammatory Properties A series of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. The study showcases the biological relevance of these compounds, with some exhibiting significant activities, supported by in silico molecular docking studies. This emphasizes the therapeutic potential of 1,2,4-oxadiazole derivatives in addressing inflammation and bacterial infections (Bhat et al., 2016).

Polymorphic Forms and Structural Analysis The study of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole revealed two concomitant polymorphs obtained from crystallization, offering insights into the structural versatility and stability of such compounds. This research contributes to the understanding of the polymorphism in 1,2,4-oxadiazoles, which is crucial for the development of pharmaceutical formulations (Shishkina et al., 2020).

Synthesis and Characterization Techniques The facile synthesis and characterization of 1,2,4-oxadiazoles, including 3-cyclopropyl derivatives, have been explored through various methods, providing valuable knowledge on efficient synthesis routes and the structural elucidation of these compounds. This area of research is fundamental in expanding the chemical libraries of 1,2,4-oxadiazoles for further biological and pharmaceutical evaluations (Hu et al., 2008).

Safety And Hazards

The safety information for 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole and other oxadiazoles could involve further exploration of their potential as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms .

properties

IUPAC Name

5-chloro-3-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPDCLPMFJYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-cyclopropyl-1,2,4-oxadiazole

CAS RN

1247049-92-8
Record name 5-chloro-3-cyclopropyl-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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